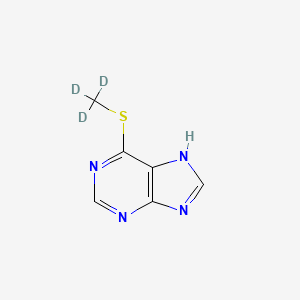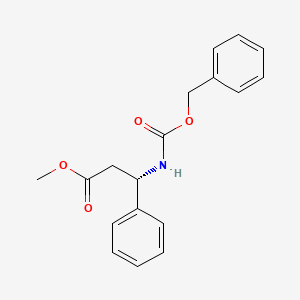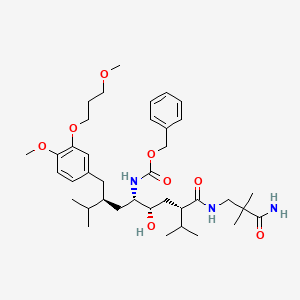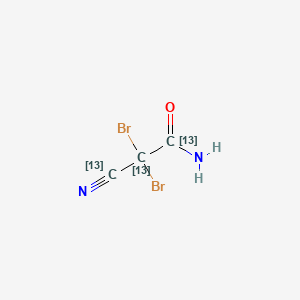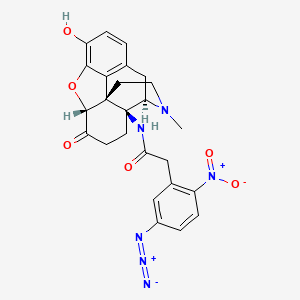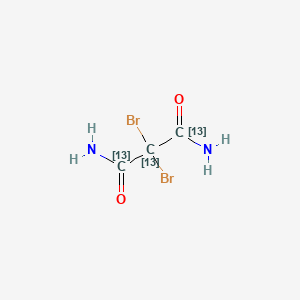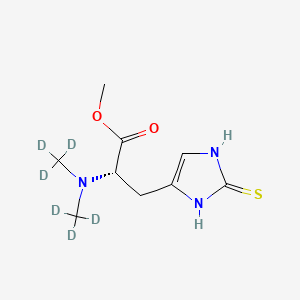
3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate: is an organic phosphate ester compound with the molecular formula C27H33O4P and a molecular weight of 452.52 g/mol . This compound is known for its applications in various fields, including proteomics research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require anhydrous solvents and catalysts to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and phenols.
Reduction: Reduction reactions can convert the phosphate ester back to its phenol precursors.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of phenols and phosphoric acid derivatives.
Reduction: Regeneration of phenol precursors.
Substitution: Formation of substituted phosphate esters.
Scientific Research Applications
Chemistry: In chemistry, 3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and kinetics .
Biology: This compound is utilized in proteomics research to study protein interactions and modifications. It serves as a reagent in various biochemical assays .
Medicine: In the medical field, it is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations .
Industry: Industrially, this compound is used as a flame retardant in plastics, resins, and coatings. It enhances the fire resistance of materials and is also used as a plasticizer .
Mechanism of Action
The mechanism of action of 3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate involves its interaction with molecular targets such as proteins and enzymes. The compound can modify protein structures and functions through phosphorylation, affecting various biochemical pathways . It acts as a flame retardant by forming a protective char layer on the surface of materials, preventing the spread of flames .
Comparison with Similar Compounds
Triphenyl Phosphate: Another phosphate ester used as a flame retardant and plasticizer.
Tris(2-chloroethyl) Phosphate: Known for its flame-retardant properties in polyurethane foams.
Bisphenol A Diphenyl Phosphate: Used in flame-retardant applications and as a plasticizer.
Uniqueness: 3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate is unique due to its specific isopropyl substitutions, which enhance its stability and effectiveness as a flame retardant and plasticizer. Its structure allows for better interaction with proteins and enzymes, making it valuable in biochemical research .
Properties
IUPAC Name |
[3,5-di(propan-2-yl)phenyl] phenyl (4-propan-2-ylphenyl) phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O4P/c1-19(2)22-12-14-26(15-13-22)30-32(28,29-25-10-8-7-9-11-25)31-27-17-23(20(3)4)16-24(18-27)21(5)6/h7-21H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHIJLBOQLOKIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC(=CC(=C3)C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
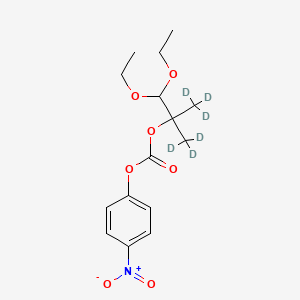
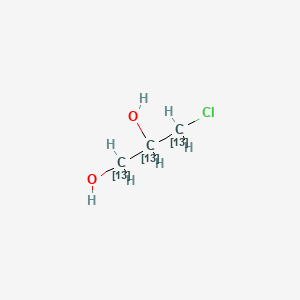
![P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester](/img/structure/B587530.png)
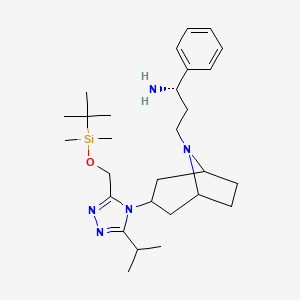
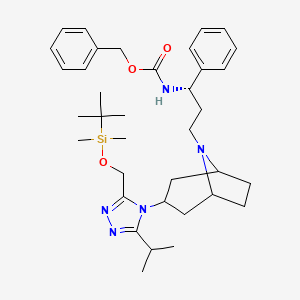

![Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate](/img/structure/B587535.png)
